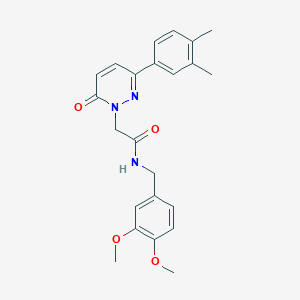![molecular formula C6H7N3 B3226331 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine CAS No. 1254360-83-2](/img/structure/B3226331.png)
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine
Overview
Description
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine is a nitrogen-containing heterocyclic compound . It’s a derivative of pyrrolopyrazine, which is a biologically active scaffold containing pyrrole and pyrazine rings . This compound has been disclosed as a Bcl-xL protein inhibitor, useful as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .
Scientific Research Applications
Anticancer Agents
6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine derivatives have shown potential as anticancer agents. These compounds can inhibit the BCL-XL protein, which plays a crucial role in regulating apoptosis (programmed cell death). By promoting apoptosis in cancer cells, these derivatives can effectively reduce tumor growth and proliferation .
Kinase Inhibitors
This compound has been explored for its kinase inhibitory properties. Kinases are enzymes that play a significant role in various cellular processes, including cell division and signal transduction. Inhibiting specific kinases can help in treating diseases like cancer and inflammatory disorders. For instance, pyrrolo[3,2-c]pyridazine derivatives have been studied for their ability to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death .
Antimicrobial Agents
6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine derivatives have demonstrated antimicrobial activity against a range of pathogens. These compounds can disrupt the cell membranes of bacteria and fungi, leading to their death. This makes them promising candidates for developing new antibiotics and antifungal agents .
Neuroprotective Agents
Research has indicated that derivatives of this compound can act as neuroprotective agents. They can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By mitigating these harmful effects, these compounds can potentially slow down the progression of such diseases .
Anti-inflammatory Agents
The anti-inflammatory properties of 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine derivatives have been explored in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in tissues. This makes them useful in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Agents
Derivatives of this compound have shown promise as antiviral agents. They can inhibit the replication of viruses by targeting specific viral enzymes or proteins. This application is particularly important in the development of treatments for viral infections like influenza, HIV, and hepatitis .
Mechanism of Action
Target of Action
The primary target of 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine and its derivatives is the Bcl-xL protein . Bcl-xL is a member of the Bcl-2 family of proteins, which are key regulators of apoptosis, or programmed cell death. By inhibiting Bcl-xL, these compounds can induce apoptosis, making them potential therapeutic agents for treating cancer, autoimmune diseases, and immune system diseases .
Mode of Action
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine and its derivatives act as inhibitors of the Bcl-xL protein . By binding to Bcl-xL, these compounds prevent it from inhibiting apoptosis, thereby promoting the death of cancer cells or other disease-causing cells .
Biochemical Pathways
The inhibition of Bcl-xL by 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine and its derivatives affects the apoptotic pathway . This pathway is a series of biochemical events that lead to apoptosis. By promoting apoptosis, these compounds can help to eliminate cancer cells or other disease-causing cells .
Result of Action
The result of the action of 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine and its derivatives is the induction of apoptosis . By promoting apoptosis, these compounds can help to eliminate cancer cells or other disease-causing cells .
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-3-7-5-2-4-8-9-6(1)5/h2,4,7H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTPMZHAGYILGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine | |
CAS RN |
1254360-83-2 | |
| Record name | 5H,6H,7H-pyrrolo[3,2-c]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3226260.png)




![3-butyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3226285.png)
![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B3226294.png)





